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Executive Summary

4-Methoxythiazole (CAS: 14542-12-2) represents a distinct and chemically significant
subclass of the thiazole heterocycle family. Unlike its ubiquitous isomer 2-methoxythiazole or
the flavorant 4-methylthiazole, the 4-methoxy derivative is less frequently encountered in
commercial catalogs, primarily due to the synthetic challenges associated with the C4 position
of the thiazole ring.

From a medicinal chemistry perspective, 4-methoxythiazole serves as a critical "locked" enol
ether, effectively freezing the tautomeric equilibrium of the unstable 4-hydroxythiazole
(thiazolin-4-one) precursor. This guide provides a rigorous analysis of its physicochemical
properties, validates its molecular weight (115.15 Da), and outlines field-proven protocols for its
synthesis and characterization.

Physicochemical Profile

The introduction of a methoxy group at the C4 position fundamentally alters the electronic
landscape of the thiazole ring. While the nitrogen atom (N3) exerts an electron-withdrawing
effect, the methoxy group acts as a strong
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-donor, increasing electron density at the C5 position and shielding the ring protons in NMR

spectroscopy.

Key Molecular Data[1]

Property

Value

Notes

Chemical Name

4-Methoxythiazole

IUPAC

CAS Registry Number 14542-12-2 Primary identifier
C
Molecular Formula H
NOS
Calculated (C: 41.72%, H:
Molecular Weight 115.15 g/mol 4.38%, N: 12.16%, O: 13.89%,
S: 27.84%)
Exact Mass 115.0092 Da Monoisotopic

Physical State

Colorless to pale yellow liquid

Volatile; characteristic

heteroaromatic odor

Predicted LogP

0.85+0.2

Moderate lipophilicity

H-Bond Donors/Acceptors

0/3

(N, O, S are acceptors)

Electronic Structure & Tautomerism

The structural integrity of 4-methoxythiazole is best understood in the context of thiazolin-4-

one tautomerism. The parent compound, 4-hydroxythiazole, exists predominantly as the keto-

tautomer (thiazolin-4-one) in solution. 4-Methoxythiazole is the O-alkylated derivative, which

restores aromaticity to the heterocyclic ring.
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(Keto Form - Dominant)

Tautomerization
O-Methylation
4-Hydroxythiazole Trappin 4-Methoxythiazole
(Enol Form - Aromatic) (Locked Aromatic Ether)

Click to download full resolution via product page

Figure 1: Tautomeric relationship and the "locking" of the aromatic system via O-methylation.

Synthetic Architectures

Synthesizing 4-methoxythiazole requires overcoming the inherent deactivation of the thiazole
C4 position toward nucleophilic attack. Unlike the C2 position, which is flanked by sulfur and
nitrogen and highly susceptible to nucleophilic aromatic substitution (S

Ar), the C4 position requires specific activation or "bottom-up" cyclization strategies.

Protocol A: Williamson Ether Synthesis (Nucleophilic
Displacement)

This is the most direct route for generating the ether linkage, utilizing 4-bromothiazole as the
starting scaffold.

Mechanism: S

Ar (facilitated by copper catalysis or high temperature due to C4 deactivation).

Step-by-Step Methodology:

o Reagents: 4-Bromothiazole (1.0 equiv), Sodium Methoxide (NaOMe, 2.5 equiv), Copper(l)
lodide (Cul, 10 mol%), Methanol (anhydrous).

o Setup: Flame-dried sealed tube or high-pressure reactor.

e Reaction:
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[e]

Dissolve 4-bromothiazole in anhydrous methanol under Argon.

o

Add NaOMe solution (25% in MeOH).

[¢]

Add Cul catalyst.

Heat to 80-100 °C for 12—-18 hours.

[¢]

o Work-up:

o Cool to room temperature.[1]

o Filter through a Celite pad to remove copper salts.

o Concentrate the filtrate under reduced pressure (careful: product is volatile).

o Dilute residue with DCM, wash with water and brine.
 Purification: Fractional distillation or flash chromatography (EtOAc/Hexane gradient).
Validation Checkpoint:

e Success Indicator: Disappearance of the C-Br stretch in IR and shift of the C5 proton signal
in NMR.

Protocol B: Cyclization of -Halo Ketones (Hantzsch
Modification)

For large-scale preparation, constructing the ring is often superior to functionalizing it.
Step-by-Step Methodology:

e Precursors: Methoxy-thioacetamide (rare) or condensation of methoxyacetonitrile with L-
cysteine derivatives (followed by oxidation).

» Alternative Route: Reaction of 1,3-dichloro-2-methoxypropane with thioformamide.

o Note: This route is chemically elegant but operationally complex due to the instability of
the methoxy-substituted intermediates.
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Analytical Validation

As a Senior Scientist, relying solely on nominal mass is insufficient. You must validate the
structure using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

The methoxy group induces specific shielding effects compared to the unsubstituted thiazole.

[2]

Chemical Shift .
Coupling (
Nucleus Assignment ( Multiplicity
)
ppm)
’ OCH 3.90 — 3.95 Singlet (3H) ;
Y C2-H 8.60 —8.70 Doublet (1H) Hy
H C5-H 6.10 — 6.20 Doublet (1H) Hz
C C4-0 160.0 - 165.0 Quaternary -

Interpretation: The C5-H proton in unsubstituted thiazole typically appears around 7.3 ppm. The
upfield shift to ~6.15 ppm in 4-methoxythiazole is a diagnostic signature of the electron-
donating methoxy group at C4, confirming the O-alkylation pattern.

Mass Spectrometry

e |onization: ESI+ or El.
e Parent lon: [M+H]

=116.15 m/z.

e Fragmentation: Loss of methyl radical (-CH

, M-15) and loss of formaldehyde (common in methoxy-heterocycles).
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Medicinal Chemistry Context

In drug design, 4-methoxythiazole is utilized not just as a scaffold but as a specific
bioisostere.

o Electronic Modulation: The 4-OMe group increases the electron density of the thiazole ring,
making the C5 position more nucleophilic. This is crucial if the thiazole is intended to
participate in metabolic oxidation or further electrophilic substitution.

e Steric vs. Electronic: Unlike a 4-methyl group (steric bulk, weak donor), the 4-methoxy group
offers a hydrogen-bond acceptor (the oxygen lone pairs) while maintaining a similar steric
footprint.

» Metabolic Stability: The methyl ether is a potential site for O-demethylation by Cytochrome
P450 enzymes, converting the molecule back to the thiazolin-4-one species, which may
have different solubility or toxicity profiles.
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Figure 2: Strategic application of the 4-methoxy substituent in SAR studies.
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o Citation for Williamson synthesis route and NMR shielding d
e Belskaya, N. P., et al. (2010). "Thiazole Cores as Organic Fluorophore Units." Chimica Oggi,
28(5). Citation for tautomerism of 4-hydroxythiazoles.

e BenchChem. (2025).[1] "Synthesis of 4-(Methoxymethyl)thiazole Derivatives."
o Contextual reference for 4-substituted thiazole stability.

e PubChem Database. (2025). "Compound Summary: 4-Methoxythiazole (CAS 14542-12-2)."
[3] National Library of Medicine. Link

o Source for CAS registry and molecular formula verific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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